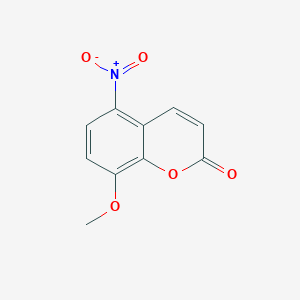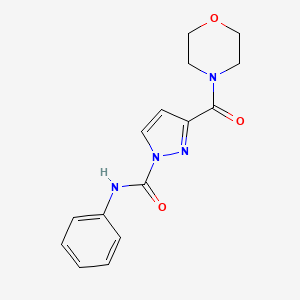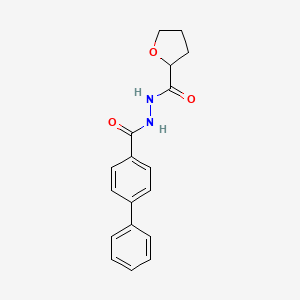![molecular formula C19H28N2O5 B5215816 ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate is a compound that has been synthesized for scientific research purposes. It is a derivative of the amino acid beta-alanine and has been found to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate is not fully understood. However, it is believed to work by releasing beta-alanine in the body, which can then be used to synthesize carnosine. Carnosine is a dipeptide that has been shown to have antioxidant and anti-inflammatory properties, as well as beneficial effects on exercise performance and muscle function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate have been studied in various animal models. It has been found to increase carnosine levels in the brain and muscle tissue, which may have beneficial effects on neurological disorders and exercise performance. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate in lab experiments include its potential as a prodrug for beta-alanine and its ability to increase carnosine levels in the body. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate. These include further studies on its potential as a therapeutic agent for neurological disorders, its effects on exercise performance and muscle function, and its potential side effects. In addition, research could focus on developing new derivatives of this compound with improved properties and applications.
Métodos De Síntesis
The synthesis of ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate involves the reaction of beta-alanine with 4-propoxybenzoyl chloride and ethyl 4-aminobutanoate in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the beta-alanine and 4-propoxybenzoyl chloride, followed by esterification of the resulting amide with ethyl 4-aminobutanoate. The product is then purified through column chromatography to obtain pure ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate has been used in various scientific research applications. It has been found to have potential as a prodrug for beta-alanine, which has been shown to have beneficial effects on exercise performance and muscle function. In addition, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-14-26-16-9-7-15(8-10-16)19(24)21-13-11-17(22)20-12-5-6-18(23)25-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYTPPJKNHDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-[(4-propoxybenzoyl)amino]propanoylamino]butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-oxo-2-(1'H-spiro[indene-1,4'-piperidin]-1'-yl)ethyl]-2-imidazolidinone](/img/structure/B5215756.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)
![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)
